4-Isoxazolecarboxamide, 5-methyl-N-phenyl-

Description

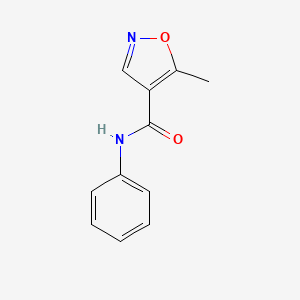

The exploration of novel therapeutic agents is a cornerstone of modern scientific research. Within this pursuit, heterocyclic compounds, particularly those containing nitrogen and oxygen, have proven to be exceptionally fruitful scaffolds for drug discovery. 4-Isoxazolecarboxamide (B8240090), 5-methyl-N-phenyl- emerges from this context as a molecule of interest, embodying the structural features that are often associated with significant biological activity.

Heterocyclic chemistry is a vast and vital field of organic chemistry, and isoxazoles represent an important class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms. The isoxazole (B147169) ring is a key structural motif in numerous biologically active compounds and approved drugs. nih.gov The unique electronic properties and structural rigidity of the isoxazole nucleus make it a versatile building block in the design of molecules that can interact with biological targets with high specificity.

Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The research into isoxazole derivatives is driven by the desire to develop new therapeutic agents with improved efficacy and novel mechanisms of action. The synthesis of various substituted isoxazoles allows for the fine-tuning of their biological and physicochemical properties, a process known as structure-activity relationship (SAR) studies.

The foundational research on isoxazole carboxamides has established them as a significant subclass of isoxazole derivatives with pronounced biological potential. The carboxamide linkage (-CONH-) is a common feature in many pharmaceuticals, as it can participate in hydrogen bonding interactions with biological macromolecules such as enzymes and receptors. When appended to the isoxazole core, the carboxamide group can significantly influence the molecule's pharmacological profile.

The general synthesis of isoxazole carboxamides often involves the coupling of an isoxazole carboxylic acid with an appropriate amine. A common method employs coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.govnih.gov This synthetic strategy is versatile and allows for the creation of a diverse library of isoxazole carboxamide derivatives by varying the substituents on both the isoxazole ring and the amine component. nih.gov

For instance, the synthesis of analogs such as 3-(2-Chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide has been well-documented, providing a procedural template for the synthesis of the title compound. nih.gov This foundational work has been crucial in enabling the exploration of the therapeutic potential of this class of compounds.

The in-depth investigation of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- is primarily motivated by its potential to modulate the activity of key biological targets. Recent research has identified this compound, referred to as CIC-8 in some studies, as a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov AMPA receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic transmission and plasticity in the central nervous system. nih.gov

Dysregulation of AMPA receptor activity is implicated in a variety of neurological and psychiatric disorders, as well as in chronic pain. nih.gov The ability of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- to modulate these receptors provides a strong rationale for its further investigation as a potential therapeutic agent for these conditions. The study of its interactions with AMPA receptors can also provide valuable insights into the structure-function relationship of these important ion channels.

While initial studies have highlighted the potential of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl-, there are several gaps in the current understanding of this compound. Detailed characterization of its physicochemical properties and a comprehensive evaluation of its pharmacological profile are still needed. Although its effect on AMPA receptors has been noted, the precise mechanism of action and its selectivity for different AMPA receptor subtypes remain to be fully elucidated. nih.gov

Future research should focus on several key areas. Firstly, the optimization of the synthetic route to allow for large-scale production and the generation of further analogs for detailed SAR studies is warranted. Secondly, in-depth biological studies, including in vitro and in vivo models, are necessary to fully understand its therapeutic potential and to identify potential lead compounds for drug development. Furthermore, structural biology studies, such as X-ray crystallography or cryo-electron microscopy, could provide atomic-level insights into the interaction of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- with its biological targets, guiding the design of more potent and selective modulators. nih.gov The exploration of its potential in other therapeutic areas beyond neurology, based on the broad bioactivity of the isoxazole scaffold, also represents a promising avenue for future research.

Data Tables

Table 1: Physicochemical Properties of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl-

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 202.074228 |

Table 2: Spectroscopic Data for the Analogous Compound 3-(2-Chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide

| Type | Data |

| ¹H NMR (DMSO-d₆) | δ 10.14 (1H, s), 7.47-7.58 (6H, m), 7.30 (2H, t, J = 7.5 Hz), 7.07 (1H, t, J = 7.2 Hz), 2.66 (3H, s) |

| ¹³C NMR (DMSO-d₆) | δ 170.10, 160.45, 159.86, 139.13, 132.79, 132.25, 132.03, 130.10, 129.19, 127.90, 127.83, 124.35, 120.27, 115.06, 12.77 |

| HRMS (m/z) | [M+H]⁺ calcd for C₁₇H₁₄ClN₂O₂: 313.0744, found 313.0748 |

Data for the analogous compound is provided as a reference due to the limited availability of specific data for 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- in the searched literature. nih.gov

Structure

3D Structure

Properties

CAS No. |

134319-17-8 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-methyl-N-phenyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C11H10N2O2/c1-8-10(7-12-15-8)11(14)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |

InChI Key |

ZYEWRBNSDKQNSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Isoxazolecarboxamide, 5 Methyl N Phenyl and Its Analogues

Retrosynthetic Analysis and Key Precursors for Isoxazole (B147169) Carboxamide Scaffolds

A logical retrosynthetic analysis of the target molecule, 4-Isoxazolecarboxamide (B8240090), 5-methyl-N-phenyl-, reveals that the primary disconnection is at the amide bond. This bond can be formed through the coupling of a 5-methylisoxazole-4-carboxylic acid derivative and aniline (B41778). The 5-methylisoxazole-4-carboxylic acid itself can be synthesized from simpler, acyclic precursors.

This analysis identifies two key precursors:

5-Methylisoxazole-4-carboxylic acid: This is the core heterocyclic component.

Aniline: This provides the N-phenyl substituent.

Reaction of ethyl acetoacetate (B1235776) with an appropriate reagent to introduce a formyl group equivalent at the C2 position.

Cyclization of the resulting intermediate with hydroxylamine (B1172632) to form the ethyl 5-methylisoxazole-4-carboxylate.

Hydrolysis of the ester to yield 5-methylisoxazole-4-carboxylic acid.

For the final amide bond formation, the carboxylic acid can be activated to facilitate the reaction with aniline. A common strategy involves the conversion of the carboxylic acid to the more reactive 5-methylisoxazole-4-carbonyl chloride . nih.govbeilstein-journals.org

| Key Precursor | Starting Material(s) |

| 5-Methylisoxazole-4-carboxylic acid | Ethyl acetoacetate, Hydroxylamine |

| Aniline | Commercially available |

| 5-Methylisoxazole-4-carbonyl chloride | 5-Methylisoxazole-4-carboxylic acid, Thionyl chloride |

Classical and Contemporary Approaches to Isoxazole Ring Formation

The construction of the isoxazole ring is a pivotal step in the synthesis of the target compounds. Both classical and contemporary methods are employed, with a focus on achieving high regioselectivity.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile is a powerful and versatile method for the synthesis of isoxazoles. beilstein-journals.orgnih.gov This reaction allows for the direct formation of the five-membered heterocyclic ring with control over the substitution pattern.

In the context of synthesizing 5-methyl-4-isoxazolecarboxamide scaffolds, a suitable nitrile oxide is reacted with a three-carbon dipolarophile that already contains the desired methyl and carboxylate functionalities. A common strategy involves the in situ generation of the nitrile oxide from an oxime precursor, which then reacts with a β-ketoester like ethyl acetoacetate. beilstein-journals.orgnih.gov The enol form of the β-ketoester acts as the dipolarophile. The regioselectivity of the cycloaddition is a key consideration, and it is often influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile.

The general mechanism involves the concerted addition of the nitrile oxide to the double bond of the enol. The reaction is typically carried out in the presence of a dehydrating agent or an oxidizing agent to generate the nitrile oxide from the corresponding aldoxime.

Cyclocondensation Reactions and Their Variants

The cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and widely used method for the synthesis of isoxazoles. nih.gov For the synthesis of 5-methylisoxazole-4-carboxylates, a derivative of acetoacetate is typically employed.

A common precursor is ethyl 2-ethoxymethyleneacetoacetate, which is formed by the reaction of ethyl acetoacetate with triethyl orthoformate. google.com This intermediate then undergoes cyclocondensation with hydroxylamine or its salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate. google.comgoogle.com The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.

The regioselectivity of this reaction can be an issue, as the unsymmetrical dicarbonyl precursor can potentially lead to the formation of two isomeric isoxazoles. However, by carefully controlling the reaction conditions, such as pH and temperature, the desired 5-methylisoxazole (B1293550) isomer can be obtained as the major product. nih.gov The use of β-enamino diketones as precursors has also been explored to control the regiochemistry of the cyclocondensation with hydroxylamine. nih.govresearchgate.net

Amide Bond Formation Strategies for N-Phenyl Substitution

The final step in the synthesis of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- is the formation of the amide bond between 5-methylisoxazole-4-carboxylic acid and aniline. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Coupling Reagents and Reaction Conditions

A variety of coupling reagents have been developed to promote amide bond formation under mild conditions. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group.

One of the most straightforward methods involves the conversion of the carboxylic acid to the corresponding acyl chloride . This is typically achieved by treating 5-methylisoxazole-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 5-methylisoxazole-4-carbonyl chloride is highly reactive and readily reacts with aniline, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, a wide range of peptide coupling reagents can be employed for the direct coupling of the carboxylic acid and aniline. These reagents avoid the need to isolate the highly reactive acyl chloride. Common coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and improve yields.

Phosphonium salts: such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium/aminium salts: such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). nih.gov These reagents are known for their high efficiency and are often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov

1,1'-Carbonyldiimidazole (CDI): This reagent activates the carboxylic acid by forming a reactive acylimidazolide intermediate.

The choice of coupling reagent, solvent, temperature, and base can significantly impact the efficiency of the reaction.

Optimization of Reaction Yields and Selectivity

Optimizing the conditions for the amide bond formation is crucial to maximize the yield and purity of the final product. Several factors need to be considered:

Stoichiometry of reactants: The molar ratio of the carboxylic acid, aniline, coupling reagent, and any additives should be carefully controlled.

Reaction Temperature: Lower temperatures are often employed to minimize side reactions, especially when using highly reactive intermediates like acyl chlorides. google.com

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Common solvents include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724).

Base: The selection of the appropriate base is important to neutralize any acidic byproducts without causing unwanted side reactions. For instance, in the reaction of an acyl chloride with aniline, a tertiary amine like triethylamine is commonly used. google.com When using uronium salt coupling reagents, a hindered base like DIPEA is preferred to avoid reaction with the coupling agent itself. nih.gov

Order of addition: The order in which the reagents are added can be critical. Typically, the carboxylic acid is pre-activated with the coupling reagent before the addition of the amine.

By systematically varying these parameters, the reaction conditions can be fine-tuned to achieve high yields of the desired 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- and its analogues while minimizing the formation of impurities. google.com

Derivatization Strategies for Structural Modification at Isoxazole and Phenyl Moieties

The therapeutic potential of a lead compound can often be enhanced by systematic structural modifications. For 4-Isoxazolecarboxamide, 5-methyl-N-phenyl-, derivatization strategies primarily target the N-phenyl ring and the isoxazole core, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Introduction of Substituents on the Phenyl Ring

A primary strategy for modifying the parent compound involves the introduction of various substituents onto the N-phenyl ring. This is typically achieved by a coupling reaction between the core isoxazole carboxylic acid and a range of substituted aniline derivatives. nih.gov The use of activating agents and covalent nucleophilic catalysts facilitates the formation of the amide bond. nih.gov This approach allows for the systematic exploration of structure-activity relationships by introducing diverse functional groups.

Common activating agents for this amide coupling reaction include N,N'-dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). nih.govnih.gov The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can further enhance reaction efficiency. nih.gov

Researchers have successfully synthesized a variety of derivatives with electron-donating and electron-withdrawing groups on the phenyl ring. The choice of substituent can significantly influence the compound's biological activity. For instance, the presence of a fluorine or trifluoromethyl group at the para-position of the phenyl ring has been noted to promote cytotoxicity in certain isoxazole derivatives. nih.gov Similarly, analogues with trifluoromethyl substituents have been synthesized and studied for their immunomodulating effects. researchgate.net

The table below summarizes representative examples of substituents introduced onto the N-phenyl ring of an isoxazole carboxamide core through coupling reactions with corresponding anilines. nih.gov

| Substituent on Phenyl Ring | Aniline Derivative Used | Resulting Compound Name |

| 4-Chloro-2,5-dimethoxy | 4-Chloro-2,5-dimethoxyaniline | N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide |

| 4-(2-Methoxyphenoxy) | 4-(2-Methoxyphenoxy)aniline | N-(4-(2-Methoxyphenoxy)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide |

| 4-(Methylthio) | 4-(Methylthio)aniline | 5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide |

| 4-(Trifluoromethoxy) | 4-(Trifluoromethoxy)aniline | 5-Methyl-N-(4-(trifluoromethoxy)phenyl)-3-phenylisoxazole-4-carboxamide |

Modifications at the Isoxazole Ring System (e.g., 3-position, 5-position)

Modifying the isoxazole ring itself offers another avenue for creating structural diversity. Functionalization at the 3- and 5-positions is a well-established practice in isoxazole chemistry. nanobioletters.com However, direct deprotonation at these positions for subsequent electrophilic trapping can be challenging due to the instability of unsubstituted or monosubstituted isoxazoles under basic conditions. nanobioletters.com Therefore, synthetic strategies often involve constructing the desired substituted isoxazole ring from acyclic precursors.

Modifications at the 5-position: The 5-position of the isoxazole ring can be functionalized by reacting 1,3-dicarbonyl compounds or their equivalents with hydroxylamine. For example, 5-arylisoxazoles can be synthesized from the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride. nanobioletters.com The [4+1] cycloaddition reaction of isocyanides with α-haloketone oximes can yield 5-substituted aminoisoxazoles. nih.gov

Modifications at the 3-position: The synthesis of 3-substituted isoxazoles can be achieved through various routes. One method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, which offers high regioselectivity. organic-chemistry.org Another approach involves the synthesis of 5-methylisoxazole-3-carboxylic acid, which serves as a key intermediate. researchgate.net This acid can be converted to its corresponding carbonyl chloride and subsequently reacted with various amines to yield a diverse library of 3-carboxamide derivatives. researchgate.net Additionally, internal alkynes can be used in cycloaddition reactions to generate 3-substituted isoxazole moieties. mdpi.com

Green Chemistry Principles in the Synthesis of Isoxazole Carboxamides

Traditional synthetic methods for heterocyclic compounds like isoxazoles often involve hazardous solvents, harsh reaction conditions, and extended reaction times. nih.govpreprints.org In response, green chemistry principles are increasingly being applied to the synthesis of isoxazole carboxamides to develop more environmentally friendly and efficient protocols. bohrium.com

Key green approaches include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times from hours to minutes while often improving product yields. researchgate.net This technique has been successfully used for the condensation reaction of ketene (B1206846) dithioacetals with hydroxylamine hydrochloride to produce isoxazole carboxamide derivatives. scholarsresearchlibrary.com The rapid and uniform heating provided by microwaves enhances reaction rates and selectivity. researchgate.net

Ultrasonic Irradiation (Sonochemistry): Ultrasound-assisted synthesis is another eco-friendly alternative that enhances reaction efficiency and reduces energy consumption. nih.govpreprints.org The integration of ultrasound can accelerate reaction kinetics, minimize byproduct formation, and enable the use of greener solvents. nih.gov This method has been applied to various syntheses of isoxazole scaffolds, demonstrating advantages in yield and reaction time over conventional methods. bohrium.com

Use of Green Solvents and Catalysts: A major focus of green chemistry is replacing toxic organic solvents with environmentally benign alternatives like water or glycerol. nih.govbohrium.com Water-mediated reactions, sometimes using catalysts like polyethylene (B3416737) glycol (PEG-400), have been developed for isoxazole synthesis. bohrium.com Furthermore, solvent-free protocols are highly desirable. For instance, the synthesis of isoxazole derivatives has been achieved using an agro-waste catalyst derived from orange peel ash under solvent-free conditions. nih.gov Heterogeneous catalysts are also favored as they can often be easily recovered and recycled. bohrium.com

The table below outlines various green methodologies applied to the synthesis of isoxazole derivatives.

| Green Chemistry Approach | Technique/Reagent | Key Advantages |

| Energy Efficiency | Microwave Irradiation | Shorter reaction times (minutes vs. hours), excellent yields, high selectivity. bohrium.comresearchgate.netscholarsresearchlibrary.com |

| Energy Efficiency | Ultrasonic Irradiation | Reduced energy consumption, enhanced reaction rates, improved yields, operational simplicity. nih.govpreprints.org |

| Safer Solvents/Catalysts | Water-mediated reactions | Environmentally friendly solvent, often with easy workup. nih.govbohrium.com |

| Renewable Feedstocks | Agro-waste based catalysts (e.g., WEOFPA) | Use of renewable resources, inexpensive, avoids hazardous reagents. nih.gov |

| Waste Prevention | Solvent-free synthesis | Eliminates solvent waste, often improves yield and reaction time. bohrium.comnih.gov |

By embracing these advanced synthetic and green chemistry principles, researchers can efficiently generate diverse libraries of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- analogues for further investigation, while minimizing the environmental impact of the synthetic process.

Spectroscopic and Computational Approaches to Structural Elucidation and Conformational Analysis of 4 Isoxazolecarboxamide, 5 Methyl N Phenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in 4-Isoxazolecarboxamide (B8240090), 5-methyl-N-phenyl-. The expected spectrum would show distinct signals for the methyl protons, the protons of the phenyl group, and the amide proton. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7.0-8.0 ppm), while the methyl protons would be found in the upfield region (around δ 2.0-3.0 ppm). The amide proton would likely present as a broad singlet, with its chemical shift being sensitive to solvent and temperature. However, at present, specific experimental ¹H NMR data for this compound is not available in the reviewed literature.

Carbon-13 (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. A ¹³C NMR spectrum of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- would display distinct signals for each unique carbon atom. This would include the methyl carbon, the carbons of the isoxazole (B147169) and phenyl rings, and the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon would be expected at the downfield end of the spectrum (typically δ 160-180 ppm). As with the proton NMR data, specific, experimentally determined ¹³C NMR data for this compound has not been found in the public domain.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular mass of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl-. This precise mass measurement allows for the determination of the elemental formula of the molecule, confirming the presence and number of each element (carbon, hydrogen, nitrogen, and oxygen). This is a critical step in the definitive identification of the compound. At the time of this review, HRMS data specific to this compound has not been located in the available literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other ions present in the solvent. Analysis of the fragmentation pattern of the molecular ion in the mass spectrometer (MS/MS) can provide valuable structural information. Common fragmentation pathways for similar structures often involve the cleavage of the amide bond and fragmentation of the isoxazole ring. However, specific ESI-MS fragmentation data for 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- is not currently documented in accessible scientific reports.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For 4-Isoxazolecarboxamide, 5-methyl-N-phenyl-, the spectra would be characterized by vibrations corresponding to its core components: the isoxazole ring, the N-phenyl group, and the carboxamide linker.

While specific, experimentally determined spectral data for 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- are not widely available in the surveyed literature, the expected characteristic vibrational frequencies can be predicted based on the known ranges for its constituent functional groups.

Expected Vibrational Modes:

Amide Group: This group would exhibit several characteristic bands. The N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. The C=O stretching (Amide I band) would appear as a strong absorption between 1630 and 1680 cm⁻¹. The N-H bending (Amide II band), coupled with C-N stretching, would be found around 1520-1570 cm⁻¹.

Isoxazole Ring: The C=N stretching vibration within the isoxazole ring is anticipated in the 1590-1650 cm⁻¹ region. Ring stretching vibrations (C=C, C-O, N-O) would contribute to a series of bands in the fingerprint region (typically 1300-1600 cm⁻¹).

Phenyl Group: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations would give rise to strong bands in the 690-900 cm⁻¹ region, which are indicative of the substitution pattern.

Methyl Group: Symmetric and asymmetric C-H stretching of the methyl group attached to the isoxazole ring would be found near 2870 cm⁻¹ and 2960 cm⁻¹, respectively.

A complete assignment of vibrational modes would typically be supported by computational calculations to correlate observed frequencies with specific molecular motions.

X-ray Crystallography for Solid-State Molecular Structure Determination

These co-crystal structures reveal the conformation of the molecule within the enzyme's binding site. In this bound state, the molecule adopts a specific orientation where the isoxazole and phenyl rings are not coplanar. The relative orientation of these rings is a critical determinant of binding affinity. For instance, in the structure with human DHODH, the trifluoromethylphenyl moiety of the related compound leflunomide (B1674699) is rotated almost 180° compared to its orientation in the Plasmodium falciparum DHODH, highlighting key structural differences in the binding pockets. portlandpress.com This bound conformation is stabilized by specific interactions, such as hydrogen bonds between the amide group of the molecule and amino acid residues like His185 and Arg265 in the enzyme. portlandpress.com

| Binding Pocket | The molecule occupies a species-selective inhibitor site, with its conformation influenced by surrounding amino acid residues like Phe188. | portlandpress.com |

Computational Chemistry and Theoretical Studies

Computational chemistry serves as an essential tool for complementing experimental data, offering insights into molecular structure, stability, and reactivity where experimental methods may be challenging.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For 4-Isoxazolecarboxamide, 5-methyl-N-phenyl-, DFT calculations would be employed to determine the most stable (lowest energy) geometric conformation. This process, known as geometry optimization, provides theoretical values for bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to analyze the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich regions (like the carbonyl oxygen and isoxazole nitrogen/oxygen atoms), which are potential sites for electrophilic attack or hydrogen bonding, and electron-poor regions (like the amide N-H), providing a rationale for its intermolecular interactions.

The 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- molecule possesses several rotatable single bonds, primarily the C-N bond of the amide and the C-C bond connecting the carboxamide to the phenyl ring. This allows for a range of possible conformations. Conformational analysis, using methods like molecular mechanics (MM) and molecular dynamics (MD) simulations, can be used to explore this conformational landscape.

These simulations can identify various low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape upon binding to a biological target. The conformation observed in the X-ray co-crystal structures with DHODH represents one such low-energy, biologically relevant state.

A significant application of computational chemistry is the prediction of spectroscopic data. Using the optimized geometry obtained from DFT calculations, vibrational frequencies corresponding to IR and Raman spectra can be calculated. These theoretical frequencies are often scaled by an empirical factor to better match experimental values.

By calculating the theoretical spectrum, each vibrational mode can be assigned to a specific motion of the atoms (e.g., stretching, bending, rocking). If experimental spectra were available, a comparison with the predicted spectra would provide a powerful validation of both the computational model and the experimental assignments.

Quantum chemical calculations can provide profound insights into the reaction mechanisms and intermolecular interactions of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl-. For instance, these calculations can be used to model the molecule within the DHODH active site.

By analyzing the electronic interactions between the molecule and the surrounding amino acid residues, researchers can quantify the strength of hydrogen bonds and van der Waals forces that stabilize the complex. This helps to explain the molecule's inhibitory activity and the basis for its species selectivity. Such studies can elucidate why the molecule binds more tightly to human DHODH than to the parasite-derived enzyme, complementing the structural information provided by X-ray crystallography. portlandpress.com

Structure Activity Relationship Sar Studies and Rational Design of 4 Isoxazolecarboxamide, 5 Methyl N Phenyl Derivatives

Systematic Modification of the N-Phenyl Moiety and its Impact on Activity

The N-phenyl group of the 4-isoxazolecarboxamide (B8240090) scaffold serves as a primary site for modification to modulate biological activity. Research has shown that both the electronic properties and the physical bulk of substituents on this ring are pivotal in determining the compound's efficacy.

Conversely, in some biological contexts, electron-donating groups (EDGs) have been found to enhance activity. For example, studies on isoxazole (B147169) derivatives as farnesoid X receptor (FXR) agonists showed that electron-donating substituents on the aromatic ring improved their lipid-modulating properties. nih.gov This highlights that the optimal electronic modification is target-dependent.

Table 1: Impact of N-Phenyl Substituents on Biological Activity

| Substituent Group | Electronic Effect | Observed Impact on Activity | Reference |

|---|---|---|---|

| Trifluoromethyl (-CF3) | Electron-Withdrawing | Potent anticancer and sPLA2 inhibitory activity | nih.govnih.gov |

| Trifluoromethoxy (-OCF3) | Electron-Withdrawing | Potent anticancer activity | nih.gov |

| Fluorine (-F) | Electron-Withdrawing | Promotes cytotoxicity and sPLA2 inhibitory activity | nih.gov |

| Chlorine (-Cl) | Electron-Withdrawing | Increased activity | rsc.org |

| Methoxy (-OCH3) | Electron-Donating | Favored COX-2 inhibitory and anti-inflammatory action | rsc.org |

The three-dimensional arrangement of the N-phenyl ring relative to the isoxazole core is a critical determinant of biological activity. nih.gov X-ray crystallography studies of 5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide reveal that the benzene (B151609) ring is oriented nearly perpendicular to the isoxazole ring, with a dihedral angle of approximately 82.97°. nih.govresearchgate.net This pronounced twist is a key conformational feature of this class of compounds.

The size and position of substituents on the phenyl ring can enforce this conformational preference or introduce steric hindrance that affects target binding. For example, placing a bulky substituent like a t-butyl group at the para-position of the N-phenyl ring has been associated with potent activity in certain cancer cell lines. nih.gov This suggests that the additional bulk is well-tolerated and may even form favorable hydrophobic interactions within the target's binding pocket. The introduction of a methyl group can also positively influence the molecule's geometry, potentially improving its fit and reducing steric clashes with the active site. nih.gov

Influence of Substituents on the Isoxazole Ring (e.g., Methyl at C5)

While modifications to the N-phenyl ring are common, substituents on the isoxazole ring itself also play a crucial role in defining the molecule's activity profile. The parent compound of interest features a methyl group at the C5 position of the isoxazole ring. This C5-methyl group is significant for activity. In related heterocyclic structures, such as isoxazolines, a methyl group at a similar position was found to be crucial for selective inhibition of the COX-2 enzyme. nih.gov This suggests that the C5-methyl group in the 4-isoxazolecarboxamide series likely contributes to the compound's specific binding orientation and selectivity towards its biological target. Altering or replacing this group would be expected to significantly impact the compound's efficacy and selectivity profile.

Isosteric Replacements and Bioisosteric Analogues

Isosteric and bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In the context of 4-isoxazolecarboxamide derivatives, replacing the core isoxazole ring with other five-membered heterocycles has been explored. For example, thiazole (B1198619) carboxamide derivatives, where the oxygen atom of the isoxazole is replaced by a sulfur atom, have been synthesized and investigated as COX inhibitors. nih.gov Similarly, the design of oxazole-isoxazole carboxamides has been employed to develop new herbicide safeners. nih.gov These examples demonstrate that the core scaffold is amenable to isosteric modification.

Furthermore, bioisosteric replacements can be applied to the substituents. Attaching a thiophene (B33073) ring to the N-phenyl moiety, as seen in 5-Methyl-3-phenyl-N-(4-(thiophen-2-yl) phenyl) isoxazole-4–carboxamide, is an example of replacing a phenyl substituent with a heteroaromatic ring to modulate activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For isoxazole derivatives, both 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for activity and to design new, more potent analogues. nih.govresearchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. nih.govresearchgate.net These models for isoxazole derivatives have demonstrated strong predictive ability, identifying key steric and electronic features that are crucial for agonistic or inhibitory activity. nih.gov Such models generate contour maps that visualize regions where bulky groups, hydrophobic character, or electronegative potential will enhance or decrease activity, thereby guiding the rational design of new compounds. nih.govresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For 4-isoxazolecarboxamide derivatives and related structures, a wide range of descriptors are employed, including:

Electronic Descriptors: These describe the electron distribution, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels and electrostatic potentials. nih.gov

Steric/Topological Descriptors: These relate to the size and shape of the molecule.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for membrane permeability and binding.

Statistical methods are then used to build the QSAR equation that links these descriptors to biological activity. Principal Component Analysis (PCA) is often used to reduce the complexity of the data and identify the most important descriptors. mdpi.com Subsequently, Multiple Linear Regression (MLR) is used to create the predictive model. For 3D-QSAR, the statistical robustness of the models is validated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), with high values indicating a reliable and predictive model. nih.govresearchgate.net

Development and Validation of Predictive Models

In the rational design of derivatives of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl-, significant emphasis is placed on the early prediction of pharmacokinetic properties through computational models. These in silico methods are crucial for optimizing drug-likeness and identifying candidates with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, thereby reducing late-stage attrition in drug development.

Predictive modeling for this class of compounds often involves the use of validated software and web-based tools to calculate key physicochemical and pharmacokinetic parameters. For instance, chemo-informatic properties for various 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives have been predicted using computational tools to assess their drug-likeness. nih.gov These models calculate parameters such as molecular weight, lipophilicity (log P), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov The primary goal is to ensure compliance with established guidelines like Lipinski's Rule of Five, which indicates that poor absorption or permeation is more likely when a compound violates more than one of the rules (e.g., molecular weight > 500, log P > 5). frontiersin.org

Studies on various isoxazole carboxamide series have successfully employed platforms like the QikProp module and the SwissADME database. frontiersin.orgnih.gov These tools provide predictions for a wide range of properties, including aqueous solubility (log S), Caco-2 cell permeability for predicting intestinal absorption, blood-brain barrier (BBB) penetration, and potential interactions with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. frontiersin.orgnih.govmdpi.com For example, an analysis of a series of novel isoxazole derivatives using the SwissADME database predicted that most compounds would have high gastrointestinal (GI) absorption and that none violated Lipinski's Rule of Five. frontiersin.org Such predictive models are invaluable for prioritizing the synthesis of compounds that are most likely to possess desirable pharmacokinetic characteristics. africaresearchconnects.com

| Compound Series | Prediction Tool | Key Predicted Properties | Validation/Outcome |

|---|---|---|---|

| 5-methyl-3-phenylisoxazole-4-carboxamides (2a-2f) | Computational Tools | Molecular weight, log P, Polar Surface Area (PSA), Hydrogen Bond Donors/Acceptors | Most compounds showed excellent values and followed Lipinski's Rule of Five. nih.govresearchgate.net |

| Novel Isoxazole Derivatives | SwissADME | GI Absorption, Blood-Brain Barrier (BBB) penetration, Cytochrome (CYP) inhibition, Lipinski's Rule of Five | All compounds showed high predicted GI absorption (except one) and no violations of Lipinski's rule. frontiersin.org |

| Isoxazole-carboxamide Derivatives (A1-A14) | QikProp Module | Full ADME-T (Toxicity) analysis | Used to provide a comprehensive pharmacokinetic profile alongside experimental biological evaluation. nih.govnih.gov |

Ligand-Target Docking and Molecular Dynamics Simulations to Elucidate Binding Modes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interactions between 4-isoxazolecarboxamide derivatives and their biological targets at an atomic level. These methods provide critical insights into the binding modes of these ligands, helping to explain structure-activity relationships and guide further structural optimization.

Ligand-Target Docking has been instrumental in understanding how these compounds inhibit enzymes like cyclooxygenases (COX) and act on transcription factors such as hypoxia-inducible factor-2α (HIF-2α). In a study of isoxazole-carboxamide derivatives as COX inhibitors, docking was used to identify the binding interactions within the active sites of COX-1 and COX-2 enzymes. nih.gov The most potent compound, A13, was shown to bind effectively within the COX-2 active site. nih.gov The docking analysis revealed that specific substitutions on the phenyl rings were crucial; for example, a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other N-phenyl ring helped to push the 5-methyl-isoxazole core into a secondary binding pocket, optimizing interactions with the enzyme. nih.gov Docking methods are typically validated by re-docking a known co-crystallized ligand into the protein's binding site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. nih.gov

Molecular Dynamics (MD) Simulations complement the static picture provided by docking by introducing flexibility to both the ligand and the protein, allowing for an examination of the dynamic stability of the complex over time. For isoxazole-carboxamide derivatives, MD simulations have been used to confirm the stability of the ligand-protein complexes predicted by docking. nih.govnih.gov In the case of novel 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives identified as HIF-2α agonists, MD simulations were crucial in elucidating their mechanism of action. researchgate.net The simulations revealed that these compounds could allosterically enhance the dimerization of HIF-2, a key step in its activation. researchgate.net This dynamic understanding of how the compound influences protein conformation and interaction would be difficult to obtain from docking alone.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are foundational computational strategies for the discovery of novel 4-isoxazolecarboxamide, 5-methyl-N-phenyl- derivatives with desired biological activity. These approaches allow for the rapid and cost-effective screening of large chemical libraries to identify promising hit compounds for further development.

Virtual Screening has been successfully applied to identify new scaffolds within this chemical class. A notable example is the discovery of 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative v19 as a novel HIF-2α agonist. researchgate.net This discovery was the result of a docking-based virtual screening campaign performed on the crystal structures of HIF-2α inhibitors. researchgate.net This structure-based approach involves computationally docking thousands of compounds from a virtual library into the target's binding site and scoring their potential interactions. The identification of v19, which was structurally distinct from known inhibitors, demonstrated the power of virtual screening to find new chemical matter for a specific target. researchgate.net

Following the initial hit identification, further structural optimization based on the v19 scaffold led to the development of more potent derivatives. This process resulted in compounds 12g and 14d , which exhibited significantly improved HIF-2α agonistic activities with EC₅₀ values of 2.29 μM and 1.78 μM, respectively. researchgate.net This highlights a common workflow in drug discovery where virtual screening provides the initial leads, which are then refined through medicinal chemistry guided by SAR and further computational analysis.

| Compound | Target | Activity Type | Reported Value | Reference |

|---|---|---|---|---|

| A13 | COX-1 | Inhibition (IC₅₀) | 64 nM | nih.gov |

| A13 | COX-2 | Inhibition (IC₅₀) | 13 nM | nih.gov |

| 12g | HIF-2α | Agonist Activity (EC₅₀) | 2.29 µM | researchgate.net |

| 14d | HIF-2α | Agonist Activity (EC₅₀) | 1.78 µM | researchgate.net |

Analytical Method Development and Characterization for Research Purity and Identity Confirmation

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for the analysis of isoxazole (B147169) derivatives. The selection of a specific technique depends on the nature of the compound and the analytical goal, whether it is quantitative purity determination, qualitative assessment, or isolation of impurities.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative purity assessment of non-volatile organic compounds like 5-methyl-N-phenyl-4-isoxazolecarboxamide. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. By adjusting the mobile phase composition, a high degree of separation between the main compound and its closely related impurities can be achieved.

For isoxazole derivatives, C18 columns are commonly employed as the stationary phase. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered or contain an acid like formic or phosphoric acid to improve peak shape and resolution. researchgate.netsielc.comsielc.com Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.net A stability-indicating RP-HPLC method can successfully separate the primary compound from its degradation products and related impurities. researchgate.net

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | Octadecylsilyl (ODS) C18, 250 mm x 4.6 mm, 5 µm | Provides non-polar surface for separation. |

| Mobile Phase | Acetonitrile:Methanol:0.1 M Sodium Perchlorate (40:30:30 v/v), pH 4.6 | Elutes compounds based on polarity. Ratio is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and good peak shape. |

| Detection | UV at 246 nm | Wavelength of maximum absorbance for quantification. |

| Elution Mode | Isocratic | Maintains a constant mobile phase composition for simple, routine analysis. |

This interactive table summarizes typical starting parameters for an HPLC method based on methodologies developed for structurally related compounds. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative monitoring of reactions and for preliminary purity checks. nih.govresearchgate.net In the synthesis of isoxazole derivatives, TLC is invaluable for determining the completion of a reaction by observing the disappearance of starting material spots and the appearance of the product spot. nih.gov

The stationary phase is typically a silica (B1680970) gel plate, and the mobile phase (eluent) is a mixture of organic solvents. The choice of eluent is critical for achieving good separation. After the plate is developed, the separated spots are visualized, often under UV light if the compounds are UV-active. The retention factor (Rf) value for each spot can be calculated to aid in compound identification.

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | Silica gel 60 F254 coated aluminum plates | Standard polar stationary phase for separating moderately polar compounds. |

| Mobile Phase | Ethyl acetate:Hexane (e.g., 30:70 v/v) | Solvent system optimized to achieve good separation (Rf values between 0.2 and 0.8). |

| Visualization | UV light at 254 nm | Non-destructive method for detecting aromatic and conjugated compounds. |

| Application | Monitoring reaction progress, preliminary purity check | Allows for rapid, qualitative assessment of the reaction mixture. |

This interactive table outlines a typical TLC setup for the analysis of isoxazole derivatives.

While HPLC is ideal for the analysis of the non-volatile active compound, Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile impurities. In the context of 5-methyl-N-phenyl-4-isoxazolecarboxamide, these impurities are typically residual solvents from the synthesis and purification steps (e.g., ethanol, ethyl acetate, acetonitrile).

Due to the low volatility of the main compound, a headspace GC technique coupled with a Flame Ionization Detector (FID) is often used. In this method, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system. This prevents the non-volatile components from contaminating the system.

| Parameter | Typical Conditions | Purpose |

| Technique | Headspace Gas Chromatography (HS-GC) | Analyzes volatile components without injecting the non-volatile sample matrix. |

| Column | Capillary column (e.g., DB-624 or equivalent), 30 m x 0.32 mm, 1.8 µm | Stationary phase selected for good separation of common organic solvents. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Detector | Flame Ionization Detector (FID) | Sensitive detector for quantifiable analysis of organic volatile compounds. |

| Oven Program | Temperature gradient (e.g., 40°C hold for 5 min, ramp to 200°C) | Separates solvents based on their boiling points and column interactions. |

This interactive table presents typical parameters for a GC method designed for the analysis of residual volatile impurities.

Impurity Profiling and Related Substance Determination (Academic Context)

Impurity profiling is the identification and quantification of all potential and actual impurities in a substance. In a research setting, this is crucial for understanding the reaction pathways and for ensuring that the biological or chemical properties observed are attributable to the main compound and not its impurities. For 5-methyl-N-phenyl-4-isoxazolecarboxamide, impurities can be categorized as:

Starting Materials: Unreacted 5-methylisoxazole-4-carboxylic acid and aniline (B41778).

Intermediates: Activated forms of the carboxylic acid, such as the corresponding acid chloride.

By-products: Compounds formed from side reactions during the synthesis.

Degradation Products: Impurities formed by the decomposition of the final compound under stress conditions (e.g., acid, base, light, heat). researchgate.net

An effective, stability-indicating HPLC method is essential for separating the main peak from all related substance peaks. researchgate.net Identification of these impurities often requires isolation followed by spectroscopic analysis (e.g., Mass Spectrometry, NMR).

| Impurity Type | Potential Compound Name | Origin |

| Starting Material | 5-Methylisoxazole-4-carboxylic acid | Incomplete reaction |

| Starting Material | Aniline | Incomplete reaction |

| Intermediate | 5-Methylisoxazole-4-carbonyl chloride | Incomplete conversion to amide |

| Degradation Product | 5-Methylisoxazole-4-carboxylic acid | Hydrolysis of the amide bond |

This interactive table lists potential process-related and degradation impurities for 5-methyl-N-phenyl-4-isoxazolecarboxamide.

Method Validation for Research Purposes (e.g., linearity, precision, accuracy)

Method validation ensures that an analytical procedure is suitable for its intended purpose. wjarr.com For research, while the extent of validation may be less stringent than for pharmaceutical quality control, key parameters must be assessed to ensure the reliability of the analytical data. researchgate.netmdpi.com

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is determined by analyzing a series of standards of known concentrations and plotting the response versus concentration. The correlation coefficient (r²) should ideally be close to 1.000.

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: This assesses the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. The acceptance limit for accuracy is often within 98.0–102% of the theoretical value. mdpi.com

| Validation Parameter | Test Method | Typical Acceptance Criterion (Research Context) |

| Linearity | Analysis of 5-7 concentration levels | Correlation Coefficient (r²) ≥ 0.995 |

| Precision (Repeatability) | 6 replicate injections of the same sample | Relative Standard Deviation (RSD) ≤ 2.0% |

| Accuracy (Recovery) | Analysis of spiked samples at 3 concentration levels (e.g., 80%, 100%, 120%) | Mean Recovery between 98.0% and 102.0% |

This interactive table summarizes key validation parameters and their typical acceptance criteria for an HPLC method in a research setting. mdpi.com

Prospects and Future Directions in Research on 4 Isoxazolecarboxamide, 5 Methyl N Phenyl

Development of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of isoxazole (B147169) derivatives often involves multi-step procedures with harsh reaction conditions and the use of hazardous solvents. mdpi.com The future of synthesizing 4-Isoxazolecarboxamide (B8240090), 5-methyl-N-phenyl- and its analogs lies in the development of novel, efficient, and environmentally benign methodologies. Green chemistry principles are becoming increasingly integral to synthetic organic chemistry, aiming to reduce waste, energy consumption, and the use of toxic substances. bohrium.compreprints.org

Key areas of development include:

Ultrasound-Assisted Synthesis: Sonochemistry has been shown to accelerate reaction rates, improve yields, and reduce byproduct formation in the synthesis of isoxazole scaffolds. mdpi.compreprints.org This technique offers a greener alternative to conventional heating methods by providing energy-efficient activation.

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times from hours to minutes, often leading to cleaner reactions and higher yields.

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or bio-solvents is a critical aspect of sustainable synthesis. bohrium.compreprints.org Research into water-mediated reactions for isoxazole synthesis has shown promising results. bohrium.com

Solvent-Free Reactions: Performing reactions in the absence of a solvent minimizes waste and simplifies product purification. bohrium.com The exploration of solid-state or mechanochemical synthesis could provide elegant and efficient solvent-free routes to 4-Isoxazolecarboxamide, 5-methyl-N-phenyl-.

Catalytic Methods: The development of novel catalysts, including nanocatalysts and biocatalysts, can enhance the efficiency and selectivity of synthetic transformations. bohrium.com The use of recyclable heterogeneous catalysts aligns well with the principles of green chemistry. bohrium.com

One-Pot, Multi-Component Reactions: Designing synthetic strategies where multiple reactions are performed in a single flask without isolating intermediates streamlines the process, saves time and resources, and reduces waste. nih.gov

A comparative look at traditional versus potential green synthetic approaches is presented in Table 1.

| Feature | Traditional Synthesis | Sustainable (Green) Synthesis |

| Energy Source | Conventional heating (oil baths, heating mantles) | Ultrasound, Microwave, Natural Sunlight semnan.ac.ir |

| Solvents | Often hazardous organic solvents (e.g., DMF, DMSO) | Water, ethanol, glycerol, or solvent-free conditions bohrium.compreprints.orgnih.gov |

| Reaction Time | Often several hours to days | Minutes to a few hours semnan.ac.ir |

| Catalysts | Often stoichiometric and/or toxic reagents | Recyclable catalysts, biocatalysts, agro-waste based catalysts bohrium.comnih.gov |

| Waste Generation | Significant generation of solvent and reagent waste | Minimized waste through atom economy and solvent reduction |

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

The comprehensive characterization of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- and the real-time monitoring of its synthesis and biological interactions are crucial for advancing our understanding of its properties and mechanism of action. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation, future research will increasingly rely on more advanced and dynamic methods. sciarena.com

Future directions in this area include:

Time-Resolved Spectroscopy: Studying the photophysical and photochemical properties of isoxazole derivatives using time-resolved techniques can provide insights into their excited-state dynamics. acs.orgresearchgate.nettum.de This is particularly relevant if the compound or its derivatives are being explored for applications in photodynamic therapy or as fluorescent probes.

Advanced Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI-MSI and DESI-MSI, could be employed to visualize the distribution of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- and its metabolites in biological tissues. This would provide invaluable information on drug localization and target engagement in a spatial context.

High-Resolution X-ray Crystallography: While crystal structures of related compounds have been reported, obtaining high-resolution structures of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- in complex with its biological targets will be a key objective. nih.gov This information is vital for understanding the molecular basis of its activity and for structure-based drug design.

The following table summarizes the application of various spectroscopic techniques in the study of isoxazole compounds.

| Technique | Application | Information Gained |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Structural elucidation of synthesized compounds. sciarena.com | Connectivity of atoms, chemical environment of nuclei. sciarena.commdpi.com |

| FT-IR Spectroscopy | Identification of functional groups. sciarena.com | Presence of key bonds like C=O, N-H, C-N. nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. nih.gov | Confirmation of molecular formula, structural information. |

| X-ray Crystallography | Determination of the three-dimensional molecular structure. nih.gov | Bond lengths, bond angles, and intermolecular interactions. nih.gov |

| Time-Resolved Photoelectron Spectroscopy | Studying excited-state dynamics and reaction mechanisms. acs.orgresearchgate.net | Information on ultrafast processes following photoexcitation. acs.orgresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.compharmaceutical-journal.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the design-synthesize-test cycle. mdpi.com

For 4-Isoxazolecarboxamide, 5-methyl-N-phenyl-, AI and ML can be leveraged in several ways:

De Novo Drug Design: Generative AI models can design novel isoxazole derivatives with desired physicochemical and pharmacological properties. youtube.com These models can explore a vast chemical space to propose new structures that are likely to be active and have favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build robust QSAR models that correlate the structural features of isoxazole derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Prediction of Biological Targets: AI can be used to predict the potential biological targets of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- by analyzing its structural similarity to known ligands and by integrating data from various biological databases.

Optimization of Synthetic Routes: ML models can be trained to predict the outcomes of chemical reactions, helping to identify the most efficient and sustainable synthetic pathways.

The application of AI in the drug discovery pipeline is outlined below.

| Stage | Application of AI/ML |

| Target Identification | Analyzing 'omics' data to identify novel drug targets. pharmaceutical-journal.com |

| Hit Identification | Virtual screening of large compound libraries, de novo design of novel molecules. youtube.com |

| Lead Optimization | Predicting ADMET properties, optimizing potency and selectivity. |

| Preclinical Development | Predicting potential toxicities and patient responses. |

Exploration of Additional Biological Target Engagements (In Vitro/Pre-Clinical)

While the anticancer and immunomodulatory activities of isoxazole derivatives are well-documented, the full therapeutic potential of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- remains to be unlocked. ijpca.orgnih.gov Future research should focus on identifying and validating additional biological targets for this compound and its analogs.

Promising areas for investigation include:

Kinase Inhibition: Many isoxazole-containing compounds have been shown to be potent kinase inhibitors. Screening 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- against a panel of kinases could reveal novel targets relevant to cancer and inflammatory diseases.

Epigenetic Targets: The role of epigenetic modifications in disease is increasingly recognized. Investigating the effect of this compound on enzymes involved in epigenetics, such as histone deacetylases (HDACs) or methyltransferases, could open up new therapeutic avenues.

Ion Channel Modulation: Ion channels are important drug targets for a variety of diseases. Electrophysiological studies could be conducted to assess the activity of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- on different types of ion channels.

G-Protein Coupled Receptors (GPCRs): GPCRs represent one of the largest families of drug targets. Screening this compound against a panel of GPCRs could identify new signaling pathways that it modulates.

Pre-clinical Studies: Promising in vitro findings should be followed up with in vivo studies in relevant animal models to assess the efficacy and pharmacokinetic properties of the compound. mdpi.comnih.gov

The following table lists some potential biological targets for isoxazole derivatives based on existing literature.

| Target Class | Examples | Potential Therapeutic Area |

| Enzymes | Cyclooxygenases (COX-1, COX-2) rsc.org, Heat Shock Protein 90 (Hsp90) nih.gov, Kinases | Anti-inflammatory, Anticancer |

| Receptors | Toll-Like Receptor 8 (TLR8) nih.gov | Autoimmune diseases |

| Transporters | Monoamine transporters | Neurological disorders nih.gov |

Collaborative Research Opportunities Across Disciplines

The multifaceted nature of drug discovery necessitates a collaborative approach. The future progress in the research of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- will be significantly enhanced by fostering collaborations between researchers from various disciplines.

Key collaborative opportunities include:

Synthetic Chemists and Chemical Engineers: To develop scalable and sustainable synthetic processes for the compound and its derivatives.

Computational Chemists and Data Scientists: To apply AI and ML tools for compound design, activity prediction, and understanding structure-activity relationships.

Pharmacologists and Biologists: To conduct in vitro and in vivo studies to elucidate the mechanism of action and identify new biological targets.

Clinicians and Medical Researchers: To translate promising preclinical findings into clinical applications and to design and conduct clinical trials.

Industry and Academia Partnerships: To bridge the gap between basic research and the development of new medicines.

Such collaborations will create a synergistic environment where expertise and resources can be shared, ultimately accelerating the journey of 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- from a promising molecule to a potential therapeutic agent. The interdisciplinary nature of modern pharmaceutical research is paramount to tackling complex diseases and improving human health. rsc.orgnih.gov

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Cyclocondensation | 65–75 | 85–90 | DMF, 80°C, 12h |

| Amide Coupling | 70–85 | 90–95 | EDCI/HOBt, RT, 24h |

| Microwave-Assisted | 80–90 | 95–98 | 100°C, 30 min, solvent-free |

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

A combination of NMR , IR , and X-ray crystallography is recommended:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl at C5, phenyl at N). Key signals: isoxazole C-H (~δ 6.5 ppm), carboxamide NH (~δ 8.2 ppm) .

- IR Spectroscopy : Confirms carboxamide (C=O stretch ~1650 cm⁻¹) and isoxazole ring (C-O-C ~1250 cm⁻¹) .

- X-ray Crystallography : Resolves bond angles (e.g., isoxazole ring planarity) and hydrogen-bonding networks .

Q. Table 2: Key Spectroscopic Data

| Technique | Observed Data | Structural Insight |

|---|---|---|

| ¹H NMR | δ 2.3 (s, CH₃), δ 8.2 (s, NH) | Methyl and carboxamide groups |

| X-ray | Bond length: C=O (1.23 Å) | Planar isoxazole-carboxamide core |

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

Stability studies should include:

Q. Table 3: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Time (h) | Method for Analysis |

|---|---|---|---|

| pH 2 (HCl, 37°C) | 25–30 | 24 | HPLC (λ = 254 nm) |

| pH 10 (NaOH, 37°C) | 40–50 | 24 | HPLC (λ = 254 nm) |

| 100°C (dry) | 10–15 | 48 | TGA/MS |

Advanced: How can computational methods predict the biological activity of 5-methyl-N-phenyl-4-isoxazolecarboxamide derivatives?

Answer:

- Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina. Substituents like trifluoromethyl groups enhance binding affinity to hydrophobic pockets .

- QSAR Models : Correlate electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups improve inhibition of COX-2 .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM) .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

Answer:

Discrepancies often arise from:

Q. Recommendations :

Standardize assay protocols (e.g., ATP concentration in kinase assays).

Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization).

Advanced: What strategies exist for designing derivatives with enhanced target selectivity?

Answer:

- Bioisosteric Replacement : Substitute phenyl with thiophene (improves metabolic stability) .

- Positional Isomerism : Shift methyl to C4 (alters steric hindrance in binding pockets) .

- Pro-drug Design : Introduce ester moieties for improved bioavailability .

Q. Table 4: SAR of Key Derivatives

| Derivative | Target (IC₅₀, nM) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|

| 5-Me, N-Ph (Parent) | 150 | 1:3 (COX-2/COX-1) |

| 5-CF₃, N-(4-F-Ph) | 45 | 1:10 |

| 4-Me, N-(3-OH-Ph) | 90 | 1:5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.